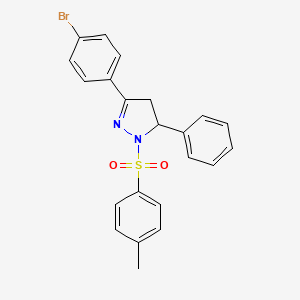
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, also known as FPT inhibitor II, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of cancer treatment. This compound has been found to inhibit the activity of farnesyltransferase, an enzyme that is involved in the process of protein prenylation, which is essential for the growth and survival of cancer cells. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One significant application of thiazole-based compounds is in the field of antimicrobial research. For example, a study conducted by Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide closely related to N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. This compound demonstrated good antimicrobial activity against a variety of microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and fungi. The study highlights the compound's potential for further pharmacological and medical applications due to its antimicrobial efficacy (Cakmak et al., 2022).
Synthetic Applications and Reactivity
The synthetic versatility and reactivity of compounds bearing the furan and thiazole moieties have been explored in various studies. Aleksandrov and El’chaninov (2017) described the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing methods for achieving electrophilic substitution reactions. Such studies contribute to the development of novel compounds with potential applications in material science, catalysis, and as intermediates for further chemical transformations (Aleksandrov & El’chaninov, 2017).
Anticancer Activities
Thiazole derivatives have also been investigated for their potential anticancer activities. Zaki et al. (2018) synthesized pyridine and thioamide derivatives from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, which demonstrated high cytotoxicity against the MCF-7 breast cancer cell line. This study underscores the potential of furan and thiazole-containing compounds in the development of new anticancer agents (Zaki et al., 2018).
Electrophilic Substitution Reactions
Further research into the chemistry of furan and thiazole-containing compounds includes studying their electrophilic substitution reactions. Aleksandrov, El’chaninov, and Zablotskii (2019) conducted a study on 2-(fur-2-yl)thiazolo[4,5-f]quinoline, providing insights into the mechanism of formation and potential applications of these compounds in synthetic chemistry (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-12(14-8-10-4-3-7-18-10)11-9-19-13(15-11)16-5-1-2-6-16/h1-7,9H,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZHVGVCRXFAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2467202.png)
![(E)-1-(4-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2467204.png)
![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2467205.png)
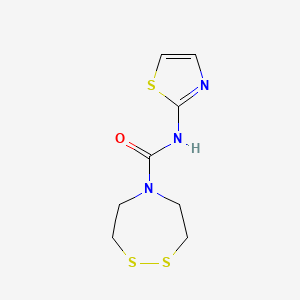

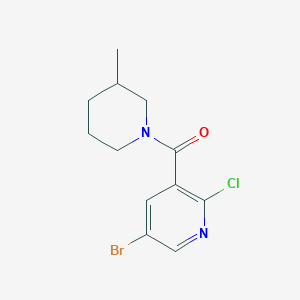

![2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2467213.png)
![4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2467217.png)
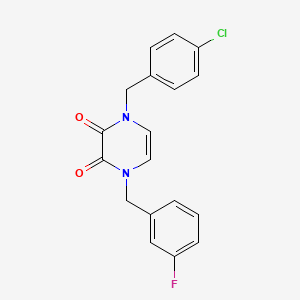

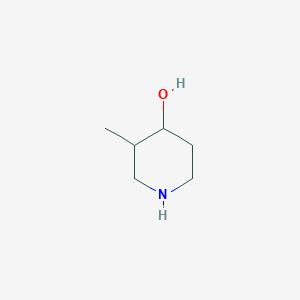
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2467223.png)
